Ethyl 4-({[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-[2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the benzoyl and ethyl ester groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
ETHYL 4-[2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Ethyl benzoylacetate: Another ester with a benzoyl group, used in organic synthesis.
4-Hydroxy-2-quinolones: Compounds with a similar quinoxaline core, known for their biological activities.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: A compound with a similar ester and benzoyl functionality.
Uniqueness
ETHYL 4-[2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and the presence of the quinoxaline ring
Properties
Molecular Formula |
C26H23N3O5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23N3O5/c1-2-34-26(33)18-12-14-19(15-13-18)27-23(30)16-22-24(31)28-20-10-6-7-11-21(20)29(22)25(32)17-8-4-3-5-9-17/h3-15,22H,2,16H2,1H3,(H,27,30)(H,28,31) |
InChI Key |
YLDKIYPIUTXDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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